2-(Cyclohexyloxy)pyridin-3-OL

Description

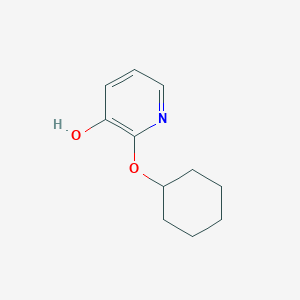

2-(Cyclohexyloxy)pyridin-3-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3 and a cyclohexyloxy substituent (-O-cyclohexyl) at position 2 of the pyridine ring. The cyclohexyloxy group distinguishes it from simpler alkoxy-substituted pyridines, likely conferring enhanced lipophilicity and metabolic stability compared to smaller substituents like methoxy or ethoxy groups.

Properties

IUPAC Name |

2-cyclohexyloxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-4-8-12-11(10)14-9-5-2-1-3-6-9/h4,7-9,13H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEQTBGYFIWIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)pyridin-3-OL typically involves the reaction of pyridin-3-OL with cyclohexyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridin-3-OL reacts with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(Cyclohexyloxy)pyridin-3-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)pyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Cyclohexyloxy)pyridin-3-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)pyridin-3-OL involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

- Cyclohexyloxy vs. Methoxy/Alkoxy Groups: The bulky cyclohexyloxy group increases molecular weight (C₁₁H₁₅NO₂) and logP (estimated ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility. In contrast, 2-Methoxy-5-methylpyridin-3-ol (C₇H₉NO₂) has lower lipophilicity (logP ~0.5–1.0) and better solubility due to its smaller methoxy and methyl groups .

Hydroxy and Ether Linkages

- Hydroxyethoxy vs. Cyclohexyloxy: 2-(2-Hydroxyethoxy)pyridin-3-ol (C₇H₉NO₃) contains a polar 2-hydroxyethoxy group, improving solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic cyclohexyloxy group .

Data Table: Comparative Analysis of Pyridin-3-ol Derivatives

Table 1. Structural and Inferred Property Comparison

Research Implications and Gaps

Synthetic Applications : The cyclohexyloxy group’s steric bulk may hinder electrophilic substitution reactions but favor nucleophilic aromatic substitution under specific conditions, a hypothesis requiring experimental validation.

Pharmacological Potential: Pyridin-3-ol derivatives with alkoxy groups are often bioactive; however, the lack of toxicological data for cyclohexyloxy analogs (as noted in ) necessitates caution in drug development .

Material Science : Enhanced lipophilicity could make 2-(Cyclohexyloxy)pyridin-3-OL suitable for lipid-based formulations or hydrophobic coatings, though solubility limitations must be addressed.

Biological Activity

2-(Cyclohexyloxy)pyridin-3-OL is a pyridine derivative characterized by the presence of both a cyclohexyloxy group and a hydroxyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and possible therapeutic applications in various medical fields.

The molecular formula for 2-(Cyclohexyloxy)pyridin-3-OL is , indicating a complex structure that contributes to its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.25 g/mol |

| IUPAC Name | 2-(Cyclohexyloxy)pyridin-3-OL |

| CAS Number | [insert CAS number] |

Antimicrobial Activity

Research indicates that 2-(Cyclohexyloxy)pyridin-3-OL exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of 2-(Cyclohexyloxy)pyridin-3-OL against common pathogens demonstrated the following results:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

These findings indicate that the compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, 2-(Cyclohexyloxy)pyridin-3-OL has been evaluated for antifungal activity. Preliminary results suggest effectiveness against Candida species.

Table 2: Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida glabrata | 32 |

The mechanism by which 2-(Cyclohexyloxy)pyridin-3-OL exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors within microbial cells. This interference disrupts cellular processes, leading to cell death or growth inhibition.

Research Findings and Implications

Recent studies utilizing computer-aided drug design have predicted various biological activities for this compound based on its chemical structure. The analysis suggests that it may interact with multiple pharmacological targets, enhancing its potential as a therapeutic agent.

Table 3: Predicted Biological Activities

| Activity Type | Probability (Pa) |

|---|---|

| Antimicrobial | 0.75 |

| Antifungal | 0.68 |

| Cytotoxic | 0.55 |

These predictions highlight the compound's versatility and potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.